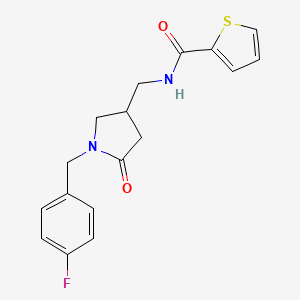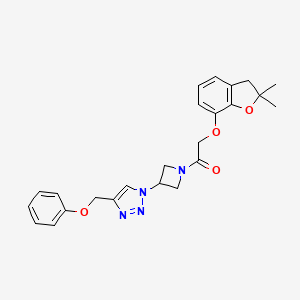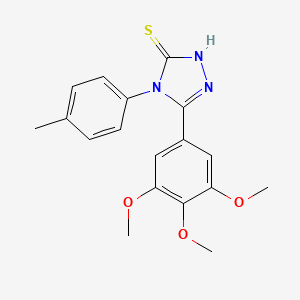![molecular formula C16H11N3O3 B2409908 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile CAS No. 2270909-82-3](/img/structure/B2409908.png)
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Genotoxicity and Mutagenicity Assessment
- In Vivo Genotoxicity for Sickle Cell Disease Treatment : Research by dos Santos et al. (2011) assessed derivatives of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile, showing their potential as non-genotoxic candidates for treating sickle cell disease symptoms, safer than hydroxyurea (dos Santos et al., 2011).
- Mutagenicity in Salmonella/Microsome Assay : Another study by dos Santos et al. (2010) evaluated similar compounds for mutagenicity, concluding that certain structural elements decreased mutagenic potency, contributing to safer drug profiles for sickle cell anemia treatment (dos Santos et al., 2010).
Antitumor Properties
- Antitumor Evaluation of Isoindolylalkylphosphonium Salts : Dubois et al. (1978) discovered significant antitumor activity in derivatives, specifically in lymphocytic leukemia, leading to a series of related compounds showing promising antileukemic properties (Dubois et al., 1978).
Molecular Interactions and Structural Analysis
- DNA Hybridization Electrochemical Sensor : Cha et al. (2003) reported the use of a derivative in developing an electrochemical hybridization sensor, highlighting its potential in biotechnological applications (Cha et al., 2003).
- Crystal Structure Analysis : Ramazani et al. (2007) focused on the crystal structure of a related compound, providing insights into its molecular configuration for potential scientific applications (Ramazani et al., 2007).
Biochemical Interactions and Therapeutic Potential
- Interactions with Serum Albumin : Wani et al. (2017) studied the interaction between a lipophilic derivative and bovine serum albumin, indicating implications for drug delivery and pharmaceutical research (Wani et al., 2017).
Synthesis and Characterization
- Synthesis of Derivatives for Antimicrobial Activity : Salvi et al. (2007) synthesized a series of derivatives, demonstrating significant antimicrobial activity against various pathogens (Salvi et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c17-10-11-5-6-18-14(9-11)22-8-7-19-15(20)12-3-1-2-4-13(12)16(19)21/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKGOLHHAZDJIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
![[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2409827.png)
![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)

![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)
![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)



![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
